n,n-Difluorourea
Description
Properties
CAS No. |
1510-31-2 |
|---|---|
Molecular Formula |
CH2F2N2O |
Molecular Weight |
96.036 g/mol |
IUPAC Name |
1,1-difluorourea |
InChI |
InChI=1S/CH2F2N2O/c2-5(3)1(4)6/h(H2,4,6) |
InChI Key |
PEKHMUDWOZYAOC-UHFFFAOYSA-N |
SMILES |
C(=O)(N)N(F)F |
Canonical SMILES |
C(=O)(N)N(F)F |
Synonyms |
1,1-Difluorourea |
Origin of Product |
United States |
Comparison with Similar Compounds
N,N-Dimethyl-N-phenylurea (Fenuron)
- Structure : C₉H₁₂N₂O (CAS#: 101-42-8).
- Properties: A non-fluorinated urea derivative with herbicidal applications. Unlike N,N-Difluorourea, Fenuron is thermally stable (mp 124–126°C) and non-explosive .
- Synthesis : Prepared via alkylation of phenylurea with dimethyl sulfate.
- Applications : Used as a soil-applied herbicide, contrasting with this compound’s role in high-energy chemistry .
1,1-Difluorourea
- Structure : C₂H₄F₂N₂O (CAS#: 1510-31-2).
- Properties: An isomer of this compound, differing in fluorine substitution (both fluorines on one nitrogen). Limited data exist, but it shares similar instability and reactivity .
- Key Difference : The fluorine distribution alters reactivity; 1,1-Difluorourea is less studied but may exhibit distinct hydrolysis pathways.
Fluorocarbamates (e.g., Ethyl Fluorocarbamate)
- Structure : R-O-C(O)-NHF.
- Properties : Synthesized via fluorination of carbamates in aqueous solutions (30% yield). Unlike this compound, fluorocarbamates are less explosive and used as intermediates in pharmaceuticals .
- Reactivity : Undergo nucleophilic substitution more readily than this compound due to the labile fluorine on the carbamate group .
N,N-Difluorocarbamates
- Structure : R-O-C(O)-NF₂.
- Properties : Synthesized by further fluorination of fluorocarbamates. These compounds share this compound’s explosive tendencies but are more thermally stable (mp > 100°C in some cases) .
- Applications : Investigated as fluorinating agents in organic synthesis, diverging from this compound’s use in energetic materials .
Data Tables
Table 1: Physical and Chemical Properties
Preparation Methods
Reaction Mechanism and Stoichiometry
Urea (NH₂CONH₂) reacts with gaseous fluorine in a two-step substitution process, where two hydrogen atoms on the amine groups are replaced by fluorine atoms:
The reaction proceeds exothermically, requiring temperature regulation to minimize side reactions such as over-fluorination or decomposition.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
Temperature
Solvent Systems
Reactions are conducted in non-aqueous media to avoid hydrolysis. Common solvents include:
-
Halogenated hydrocarbons : Dichloromethane (CH₂Cl₂), chloroform (CHCl₃).
-
Cyclic ethers : Tetrahydrofuran (THF), dioxane.
Dichloromethane is preferred for its high solubility of this compound and ease of removal via evaporation.
Fluorine Delivery
Gaseous fluorine is introduced incrementally to maintain stoichiometric control. Excess fluorine leads to byproducts like trifluorourea (NF₂CONF₂).
Post-Reaction Processing and Purification
Extraction and Isolation
Post-fluorination, the crude product is extracted using solvents with selective solubility:
| Solvent | Boiling Point (°C) | Solubility of this compound |
|---|---|---|
| Dichloromethane | 40 | High |
| Tetrahydrofuran | 66 | Moderate |
| Chloroform | 61 | Low |
Multiple extractions with dichloromethane recover >90% of the product.
Sublimation
Final purification is achieved via vacuum sublimation:
Analytical Characterization
-
Elemental Analysis :
Scalability and Industrial Considerations
Batch vs. Continuous Processes
-
Batch Reactors : Standard for laboratory-scale synthesis (e.g., 60 g urea batches).
-
Continuous Flow Systems : Proposed for industrial use to enhance safety and throughput.
Challenges and Limitations
Byproduct Formation
Yield Optimization
Reported yields range from 40–70%, influenced by:
Emerging Techniques and Research Gaps
Q & A
Basic Research Questions
Q. What established methods are used for synthesizing N,N-Difluorourea, and how do reaction conditions influence yield?
- Methodology : Direct fluorination of urea derivatives is the primary route. For example, Grakauskas (1961) demonstrated fluorination in solution using elemental fluorine, achieving moderate yields under controlled temperatures (0–5°C) . Alternative methods include reacting urea with fluorinating agents like ClF₃ or HF, though these require inert atmospheres to prevent decomposition .
- Key Variables : Temperature, solvent polarity, and fluorine stoichiometry critically affect yield. Excess fluorine accelerates side reactions (e.g., over-fluorination), while polar solvents like acetonitrile stabilize intermediates .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
- Approach :
- ¹⁹F NMR : Detects fluorine environments (e.g., δ −75 ppm for N–F groups) .
- IR Spectroscopy : Identifies N–F stretching vibrations (∼1,100 cm⁻¹) and urea carbonyl (∼1,700 cm⁻¹) .
- X-ray Crystallography : Resolves bond lengths (e.g., N–F = 1.38 Å) and confirms planar geometry .
- Data Interpretation : Cross-validate with computational methods (e.g., DFT for vibrational frequencies) to address spectral ambiguities .
Advanced Research Questions
Q. How does this compound react with oxidizing agents, and what mechanisms underpin its conversion to tetrafluorohydrazine (N₂F₄)?
- Mechanistic Insight : Reaction with sulfuric acid and chromates proceeds via a radical pathway. The urea scaffold decomposes, releasing NF₂ radicals that dimerize to N₂F₄ . Kinetic studies show instantaneous gas evolution, suggesting a chain-propagated process .
- Experimental Design : Use stopped-flow spectroscopy to capture transient intermediates and isotopic labeling (¹⁵N) to trace nitrogen migration .
Q. What factors govern the thermal and hydrolytic stability of this compound?
- Stability Analysis :
- Thermal : Decomposes above 50°C, releasing HF and forming biuret derivatives. Thermogravimetric analysis (TGA) paired with mass spectrometry quantifies decomposition products .
- Hydrolytic : Rapid hydrolysis in aqueous media (t₁/₂ < 1 hr at pH 7). Stabilization requires anhydrous solvents (e.g., DMF) and low temperatures .
- Computational Support : Molecular dynamics simulations predict hydrolysis activation energies (ΔG‡ ≈ 25 kcal/mol) .
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 40–70%) across literature?
- Conflict Analysis :
- Source Variability : Differences in fluorine purity (e.g., 98% vs. 99.9%) and solvent drying methods (molecular sieves vs. P₂O₅) impact reproducibility .
- Data Triangulation : Replicate experiments using standardized conditions (e.g., ASTM protocols) and report error margins .
- Table : Synthesis Yield Variability
| Fluorine Source | Solvent | Yield (%) | Reference |
|---|---|---|---|
| F₂ (99.9%) | MeCN | 68 ± 3 | |
| ClF₃ | DCM | 52 ± 5 |
Methodological and Computational Questions
Q. What role do computational studies play in understanding this compound’s electronic structure and reactivity?
- Computational Workflow :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict bond dissociation energies (N–F = 60 kcal/mol) .
- Reactivity Mapping : Use Fukui indices to identify electrophilic sites (e.g., carbonyl carbon) susceptible to nucleophilic attack .
Data Reporting and Ethics
Q. How should researchers address discrepancies in toxicity data between this compound and related fluorinated compounds?
- Ethical Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
